molecular formula C12H19ClFNO2S B1450394 2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride CAS No. 854085-27-1

2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride

Cat. No. B1450394
CAS RN: 854085-27-1
M. Wt: 295.8 g/mol
InChI Key: PZWGRYFQEUOGDB-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride, also known as 2C-T-2, is a synthetic psychedelic compound of the phenethylamine class. It was first synthesized by Alexander Shulgin in 1974. It has a wide range of pharmacological effects, including psychedelic, entactogenic, and stimulant effects. It is primarily used in scientific research and has been studied for its potential applications in the treatment of various psychiatric disorders.

Scientific Research Applications

Analytical Techniques in Drug Detection

2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride, as part of the phenethylamine class, has been the subject of various studies focusing on analytical methods for its detection and characterization. For example, Chung-Chen Tsai et al. (2006) demonstrated the use of capillary electrophoresis with fluorescence detection for the separation and detection of phenethylamine designer drugs, including similar compounds to this compound (Tsai et al., 2006). These methods are crucial for identifying and quantifying such substances in various matrices, contributing significantly to forensic toxicology and drug monitoring.

Metabolic Pathway Studies

Research on the metabolism of phenethylamines is also a significant area of study. For instance, Kanamori et al. (2007) investigated the in vivo metabolism of a similar compound, 2,5-dimethoxy-4-propylthiophenethylamine, in rats (Kanamori et al., 2007). Understanding the metabolic pathways of these compounds can provide insights into their pharmacokinetics and potential interactions with other substances.

Toxicology and Safety Research

The neurotoxicity of psychoactive phenethylamines, including those structurally related to 2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine, has been studied to understand their impact on neuronal cells. Asanuma et al. (2020) evaluated the neurotoxicity of a series of psychoactive phenethylamines, including similar compounds, in monoaminergic neurons (Asanuma et al., 2020). Such studies are essential for assessing the safety profile and potential health risks associated with these substances.

Drug Interaction Research

Inan et al. (2020) conducted a systematic review on the interactions between novel phenethylamines and prescription drugs, highlighting the importance of understanding how these compounds may interact with other medications (Inan et al., 2020). This area of research is crucial for identifying potential risks associated with concurrent drug use.

Future Directions

: PsychonautWiki: 2C-T-21 : Springer: Analysis of 2,5-dimethoxy-amphetamines : MilliporeSigma: 2,5-Dimethoxyphenethylamine : Wikipedia: 2,5-Dimethoxy-4-(2-fluoroethyl)amphetamine

properties

IUPAC Name

2-[4-(2-fluoroethylsulfanyl)-2,5-dimethoxyphenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2S.ClH/c1-15-10-8-12(17-6-4-13)11(16-2)7-9(10)3-5-14;/h7-8H,3-6,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWGRYFQEUOGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)SCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

854085-27-1
Record name 2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854085271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2C-T-21 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5X5M1RXXZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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